molecular formula C13H13NO5 B13398091 Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate CAS No. 111304-32-6

Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate

Cat. No.: B13398091
CAS No.: 111304-32-6
M. Wt: 263.25 g/mol
InChI Key: YOPMSDPIOQUWFE-WQLSENKSSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitrobenzylidenacetoacetate can be synthesized through a condensation reaction between ethyl acetoacetate and 3-nitrobenzaldehyde. The reaction typically occurs in the presence of a base, such as piperidine, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods: Industrial production of ethyl 3-nitrobenzylidenacetoacetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 3-nitrobenzylidenacetoacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-nitrobenzylidenacetoacetate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • Ethyl 3-nitrobenzoate
  • Methyl 3-nitrobenzoate
  • Ethyl 4-nitrobenzylidenacetoacetate

Comparison: Ethyl 3-nitrobenzylidenacetoacetate is unique due to the presence of both the nitro and benzylidene groups, which confer distinct chemical reactivity and biological activity. Compared to ethyl 3-nitrobenzoate and methyl 3-nitrobenzoate, it has a more complex structure, leading to a broader range of applications. Ethyl 4-nitrobenzylidenacetoacetate, while similar, differs in the position of the nitro group, which can significantly affect its reactivity and interactions .

Properties

CAS No.

111304-32-6

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

ethyl (2Z)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C13H13NO5/c1-3-19-13(16)12(9(2)15)8-10-5-4-6-11(7-10)14(17)18/h4-8H,3H2,1-2H3/b12-8-

InChI Key

YOPMSDPIOQUWFE-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)C

Canonical SMILES

CCOC(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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